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molecular formula C10H12N3NaO4 B8638957 Sodium (4-morpholin-4-yl-6-oxo-1,6-dihydropyrimidin-2-yl)acetate

Sodium (4-morpholin-4-yl-6-oxo-1,6-dihydropyrimidin-2-yl)acetate

Cat. No. B8638957
M. Wt: 261.21 g/mol
InChI Key: FTIOHTRWRYLGKI-UHFFFAOYSA-M
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Patent
US08993565B2

Procedure details

18.7 ml of 2M sodium hydroxide are added to a solution of 10 g of ethyl [4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate prepared in stage 1 of Example 1 in 300 ml of tetrahydrofuran. The reaction mixture is stirred for 48 hours at ambient temperature. The precipitate formed is filtered off through sintered glass, washed with ethyl acetate and rinsed several times with ethyl ether. The solid obtained is then dried in a rotary evaporator so as to give 8.7 g of sodium [4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate in the form of a white solid, the characteristics of which are the following:
Quantity
18.7 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+:2].[N:3]1([C:9]2[N:10]=[C:11]([CH2:16][C:17]([O:19]CC)=[O:18])[NH:12][C:13](=[O:15])[CH:14]=2)[CH2:8][CH2:7][O:6][CH2:5][CH2:4]1>O1CCCC1>[N:3]1([C:9]2[N:10]=[C:11]([CH2:16][C:17]([O-:19])=[O:18])[NH:12][C:13](=[O:15])[CH:14]=2)[CH2:4][CH2:5][O:6][CH2:7][CH2:8]1.[Na+:2] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
18.7 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 g
Type
reactant
Smiles
N1(CCOCC1)C=1N=C(NC(C1)=O)CC(=O)OCC
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 48 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off through sintered glass
WASH
Type
WASH
Details
washed with ethyl acetate
WASH
Type
WASH
Details
rinsed several times with ethyl ether
CUSTOM
Type
CUSTOM
Details
The solid obtained
CUSTOM
Type
CUSTOM
Details
is then dried in a rotary evaporator so as

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
N1(CCOCC1)C=1N=C(NC(C1)=O)CC(=O)[O-].[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 8.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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